3,3',4,4',5-Pentabromodiphenyl ether

Descripción

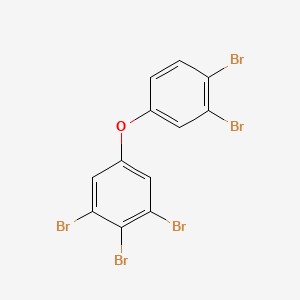

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-8-2-1-6(3-9(8)14)18-7-4-10(15)12(17)11(16)5-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNIIWPIAVQNRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573491 |

Source

|

| Record name | 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366791-32-4 |

Source

|

| Record name | 3,3',4,4',5-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366791324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4',5-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE8L2L37ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

3,3',4,4',5-Pentabromodiphenyl ether chemical structure and properties

This guide details the chemical structure, synthesis, toxicological mechanisms, and analytical detection of 3,3',4,4',5-Pentabromodiphenyl ether (BDE-126) .

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

BDE-126 is a pentabrominated diphenyl ether (PBDE) congener.[1] It is structurally significant because it is a coplanar congener (lacking ortho-bromine substitution on one ring), allowing it to adopt a flat conformation similar to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). This structural feature confers high affinity for the aryl hydrocarbon receptor (AhR), making BDE-126 one of the most toxic PBDE congeners.

Core Data Table

| Property | Data |

| IUPAC Name | 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene |

| Common Name | BDE-126 |

| CAS Registry Number | 366791-32-4 |

| Molecular Formula | C₁₂H₅Br₅O |

| Molecular Weight | 564.69 g/mol |

| Physical State | Solid (crystalline) at STP; often supplied as 50 µg/mL solution in nonane/isooctane. |

| Log Kow (Octanol-Water) | ~6.6 – 7.0 (Predicted/Modelled) |

| Solubility | Highly lipophilic; practically insoluble in water (< 1 µg/L); soluble in nonane, toluene, dichloromethane. |

| Vapor Pressure | Low (< 10⁻⁵ Pa at 25°C), indicating semi-volatile nature and environmental persistence. |

Chemical Synthesis Protocol

Objective: Synthesis of high-purity BDE-126 standard for toxicological or analytical use. Methodology: Diaryliodonium salt coupling. Rationale: Traditional Ullmann coupling often yields complex mixtures of isomers. The use of symmetrical diaryliodonium salts coupled with a bromophenol provides high regioselectivity, essential for isolating the specific 3,3',4,4',5- substitution pattern.

Reaction Scheme

The synthesis involves the coupling of 3,4-dibromophenol with (3,4,5-tribromophenyl)(phenyl)iodonium triflate (or a symmetrical bis(3,4,5-tribromophenyl)iodonium salt).

Step-by-Step Protocol

-

Reagent Preparation:

-

Precursor A: 3,4-Dibromophenol (1.0 eq).

-

Precursor B: Bis(3,4,5-tribromophenyl)iodonium triflate (1.2 eq).

-

Base: Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK).

-

Solvent: Anhydrous DMF or DMSO.

-

-

Coupling Reaction:

-

Under an argon atmosphere, dissolve 3,4-dibromophenol in anhydrous DMF.

-

Add NaH (1.1 eq) at 0°C and stir for 30 mins to generate the phenoxide anion.

-

Add the iodonium salt (Precursor B) in one portion.

-

Heat the mixture to 80–100°C for 4–6 hours. Note: Monitor via TLC (Hexane/DCM).

-

-

Work-up & Purification:

-

Quench with water and extract 3x with dichloromethane (DCM).

-

Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography on silica gel.

-

Mobile Phase: 100% Hexane → 95:5 Hexane:DCM.

-

-

Recrystallization: Recrystallize from toluene/ethanol to remove trace iodobenzene byproducts.

-

-

Validation:

-

Confirm structure via ¹H-NMR (distinct aromatic splitting patterns) and High-Resolution Mass Spectrometry (HRMS) looking for the characteristic pentabromo isotope cluster.

-

Synthesis Workflow Diagram

Caption: Regioselective synthesis of BDE-126 via diaryliodonium salt coupling to ensure isomeric purity.

Toxicological Mechanism: AhR Activation

BDE-126 is considered a "dioxin-like" PBDE. Its toxicity is mediated primarily through the Aryl Hydrocarbon Receptor (AhR) pathway. Unlike non-coplanar PBDEs (e.g., BDE-47) which primarily disrupt thyroid hormones or cause neurotoxicity via calcium signaling, BDE-126 fits into the AhR binding pocket.

Mechanism of Action[11][12][13][14]

-

Ligand Binding: BDE-126 diffuses across the cell membrane and binds to the cytosolic AhR, displacing chaperone proteins (HSP90, XAP2).

-

Nuclear Translocation: The BDE-126:AhR complex translocates to the nucleus.

-

Dimerization: It heterodimerizes with the AhR Nuclear Translocator (ARNT).

-

Transcription: The complex binds to Dioxin Response Elements (DREs) on DNA.

-

Gene Induction: Upregulation of CYP1A1, CYP1B1, and other Phase I/II enzymes, leading to oxidative stress and potential carcinogenicity.

AhR Signaling Pathway Diagram

Caption: Molecular pathway of BDE-126 induced toxicity via Aryl Hydrocarbon Receptor (AhR) activation.

Analytical Detection Protocols

Due to the high boiling point and thermal instability of higher brominated PBDEs, careful optimization of GC/LC parameters is required.

Method A: GC-MS/MS (Gold Standard for Quantitation)

Instrument: Agilent 7000 Series Triple Quadrupole or equivalent. Ionization: Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI).[2] ECNI is more sensitive for bromine but EI provides better structural information.

| Parameter | Setting / Condition |

| Column | DB-5ms or DB-1HT (15 m × 0.25 mm × 0.10 µm). Note: Shorter column length (15m) reduces thermal residence time. |

| Carrier Gas | Helium at 1.5 mL/min (Constant Flow). |

| Injection | Pulsed Splitless at 280°C. |

| Oven Program | 100°C (1 min) → 20°C/min → 250°C → 5°C/min → 310°C (hold 5 min). |

| Transfer Line | 300°C |

| Source Temp | 250°C (EI) or 150°C (ECNI). |

| MRM Transitions | Quantifier: m/z 403.7 → 243.8 (M-Br₂ fragment)Qualifier: m/z 483.6 → 323.7 |

Method B: LC-APPI-MS/MS (For Thermal Stability)

Rationale: Avoids thermal degradation associated with GC.[3] APPI (Atmospheric Pressure Photoionization) is superior to ESI for hydrophobic PBDEs.

| Parameter | Setting / Condition |

| Column | C18 Reverse Phase (e.g., Phenomenex Kinetex, 100 x 2.1 mm, 1.7 µm). |

| Mobile Phase A | Water (5 mM Ammonium Acetate). |

| Mobile Phase B | Methanol / Toluene (9:1 v/v). Toluene acts as a dopant for APPI.[3] |

| Gradient | 80% B to 100% B over 8 mins. |

| Ion Source | APPI (Negative Mode).[3] |

| Dopant | Toluene (delivered via mobile phase or auxiliary pump). |

| Detection | MRM mode monitoring [M-Br+O]⁻ phenoxide ions. |

References

-

Chemical Structure & Properties: PubChem. 3,3',4,4',5-Pentabromodiphenyl ether (Compound). National Library of Medicine. [Link]

-

Synthesis Protocol: Marsh, G., et al. (2003). Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. Organohalogen Compounds. [Link]

-

AhR Mechanism: Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology. [Link]

-

Analytical Methods (GC-MS): Covaci, A., et al. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples. Environment International. [Link]

-

Analytical Methods (LC-APPI): Debrauwer, L., et al. (2005). Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants. Journal of Chromatography A. [Link]

Sources

An In-Depth Technical Guide to 3,3',4,4',5-Pentabromodiphenyl Ether (BDE-126)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 3,3',4,4',5-Pentabromodiphenyl ether (BDE-126), a specific congener of the polybrominated diphenyl ether (PBDE) class of flame retardants. BDE-126 is a persistent organic pollutant with significant environmental and human health implications. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis, analytical methods, toxicokinetics, toxicology, environmental fate, and regulatory status. Detailed experimental protocols and mechanistic diagrams are included to support research and development activities.

Chemical Identity and Synonyms

CAS Number: 366791-32-4[1][2][3][4]

IUPAC Name: 1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene[2]

Synonyms:

Molecular Formula: C₁₂H₅Br₅O[2][5]

Chemical Structure:

Caption: Chemical structure of BDE-126.

Physicochemical Properties

A thorough understanding of the physicochemical properties of BDE-126 is essential for predicting its environmental behavior, toxicokinetics, and for developing appropriate analytical methods.

| Property | Value | Source |

| Molecular Weight | 564.7 g/mol | [2] |

| Melting Point | -107.3 °C | [1] |

| Boiling Point | 99.2 °C | [1] |

| Flash Point | 10.4 °F (-12 °C) (closed cup) | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.9 (computed) | [2] |

| Appearance | Viscous white to amber-colored liquid | [6] |

| Collision Cross Section | 179.6 Ų ([M]+) | [2] |

Synthesis of BDE-126

The synthesis of BDE-126, a diaryl ether, can be achieved through modifications of the Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[7][8][9][10][11]

Conceptual Synthesis Pathway:

The synthesis of 3,3',4,4',5-pentabromodiphenyl ether would likely involve the reaction of a suitably brominated phenol with a brominated benzene derivative in the presence of a copper catalyst and a base. A potential route is the reaction of 3,4-dibromophenol with 1,2,3,5-tetrabromobenzene.

Caption: Conceptual Ullmann condensation for BDE-126 synthesis.

Detailed Experimental Protocol (Hypothetical, based on modern Ullmann-type couplings):

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 3,4-dibromophenol (1.0 eq), 1,2,3,5-tetrabromobenzene (1.1 eq), copper(I) iodide (0.05 eq), a suitable ligand such as 2-((2-isopropylphenylimino)methyl)phenol (0.15 eq), and anhydrous potassium phosphate (K₃PO₄) (2.0 eq).[10]

-

Solvent Addition: Add anhydrous, degassed dioxane as the solvent.[10]

-

Reaction: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.[10] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/dichloromethane gradient) to isolate the desired 3,3',4,4',5-pentabromodiphenyl ether.

-

Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Analytical Methodologies

The accurate quantification of BDE-126 in various matrices is crucial for exposure assessment and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred analytical technique.

Sample Preparation:

A critical step in the analysis of BDE-126 is the effective extraction and cleanup of the sample to remove interfering matrix components.

-

Solid Samples (Soil, Sediment):

-

Homogenize the dried sample.

-

Perform Soxhlet extraction with a suitable solvent mixture (e.g., hexane/acetone).

-

The extract is then concentrated and subjected to cleanup using techniques like gel permeation chromatography (GPC) and/or column chromatography with silica gel or Florisil.

-

-

Biological Tissues (e.g., Fish):

-

Homogenize the tissue sample, often after lyophilization.

-

Extract lipids and the target analytes using a solvent system such as dichloromethane/hexane.

-

Lipid removal is essential and can be achieved through GPC or by using sorbents like silica gel impregnated with sulfuric acid.

-

-

Water Samples:

-

Solid-phase extraction (SPE) is commonly employed, using cartridges packed with materials like C18 or polymeric sorbents.

-

The analytes are eluted from the SPE cartridge with an organic solvent.

-

GC-MS/MS Analysis Protocol:

-

Instrument Setup:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating PBDE congeners (e.g., DB-5ms).

-

Mass Spectrometer: A triple quadrupole (MS/MS) or high-resolution mass spectrometer (HRMS) is recommended for high selectivity and sensitivity. Electron capture negative ionization (ECNI) is often used for brominated compounds due to its high sensitivity.

-

-

Injection: Inject a small volume (e.g., 1-2 µL) of the final extract into the GC inlet, typically in splitless mode to maximize sensitivity.

-

Chromatographic Separation: Employ a temperature program that effectively separates BDE-126 from other PBDE congeners and potential interferences.

-

Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity. For MRM, specific precursor-to-product ion transitions for BDE-126 are monitored.

-

Quantification: Use an internal standard method with a ¹³C-labeled BDE-126 analog for accurate quantification, which corrects for variations in extraction efficiency and instrument response.

Toxicokinetics and Metabolism

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a chemical in an organism.[12][13] The lipophilic nature of BDE-126 (Log Kₒw ≈ 6.9) suggests that it is readily absorbed and distributed into fatty tissues.[2]

-

Absorption: BDE-126 can be absorbed through ingestion, inhalation, and dermal contact.

-

Distribution: Due to its high lipophilicity, BDE-126 tends to accumulate in adipose tissue, liver, and other lipid-rich tissues.

-

Metabolism: PBDEs can undergo metabolic transformation, including hydroxylation and debromination, mediated by cytochrome P450 enzymes. The metabolism of higher brominated PBDEs can lead to the formation of lower brominated, and potentially more toxic, congeners.

-

Excretion: The elimination of BDE-126 and its metabolites is generally slow, contributing to its bioaccumulation. Excretion occurs primarily through feces, with a smaller contribution from urine. The half-life of penta-BDEs in humans can be several years.

Caption: Overview of the toxicokinetic pathway of BDE-126.

Toxicology and Health Effects

BDE-126 is classified as a substance that may cause damage to organs through prolonged or repeated exposure.[14] The toxicity of PBDEs is a significant concern for human health.

Acute vs. Chronic Toxicity:

-

Chronic Toxicity: Involves the adverse health effects from repeated exposure to a substance over a prolonged period.[18][19] Chronic toxicity studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).[9][20][21][22]

Key Toxicological Endpoints:

-

Endocrine Disruption: PBDEs, including BDE-126, are known endocrine-disrupting chemicals (EDCs).[7][14] They can interfere with the body's hormonal systems, particularly the thyroid hormone system. This can occur through various mechanisms, including binding to thyroid hormone receptors and altering hormone metabolism.[13]

-

Neurotoxicity: Developmental neurotoxicity is a major concern for PBDEs.[16] Exposure during critical developmental windows can lead to adverse effects on brain development and function.

-

Hepatotoxicity: The liver is a target organ for PBDE toxicity, with studies on related compounds showing liver enlargement and enzymatic changes.[23]

-

Carcinogenicity: The carcinogenic potential of many PBDEs is still under investigation.

Mechanism of Action - Signaling Pathway Disruption:

One of the key mechanisms of toxicity for BDE-126 and related compounds is the activation of the Aryl Hydrocarbon Receptor (AhR) .[4][10][12][13][15][24] The AhR is a ligand-activated transcription factor that mediates the toxic effects of many environmental contaminants.

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by BDE-126.

Environmental Fate and Transport

The environmental persistence and bioaccumulative nature of BDE-126 are of significant concern.

-

Persistence: BDE-126 is resistant to degradation in the environment. Its half-life in soil and sediment can be very long. Photodegradation can occur, but the rates are influenced by environmental conditions such as the presence of organic matter and the type of light source.[17][20][25][26]

-

Bioaccumulation and Biomagnification: Due to its high lipophilicity, BDE-126 has a strong tendency to bioaccumulate in the fatty tissues of organisms.[27][28] This leads to biomagnification, where the concentration of the chemical increases at successively higher levels in the food web, posing a significant risk to apex predators, including humans.[14][18][23][29][30][31][32][33][34][35][36]

Regulatory Status

BDE-126 is subject to regulation due to its hazardous properties.

-

European Union (ECHA): BDE-126 is registered under the REACH regulation.[14] It has a harmonized classification as very toxic to aquatic life with long-lasting effects and may cause damage to organs through prolonged or repeated exposure.[14] It is also classified as harmful if swallowed.[5][14][29][30][37]

-

United States (EPA): The U.S. Environmental Protection Agency (EPA) monitors and regulates persistent organic pollutants, including PBDEs. Specific information for BDE-126 can be sought from the Integrated Risk Information System (IRIS) database, although a dedicated assessment for this congener was not found in the initial searches.[2][3][6][31][37]

Experimental Protocols

Protocol for Assessing Thyroid Hormone Receptor Agonistic/Antagonistic Activity using a Reporter Gene Assay:

This protocol is a generalized method for screening chemicals for their potential to disrupt thyroid hormone receptor (TR) signaling.

-

Cell Culture: Maintain a stable cell line expressing a thyroid hormone receptor (e.g., TRα or TRβ) and a luciferase reporter gene under the control of a thyroid hormone response element (TRE).[13]

-

Compound Preparation: Prepare a dilution series of BDE-126 in a suitable solvent (e.g., DMSO) and then in the cell culture medium.

-

Cell Plating: Seed the reporter cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Exposure:

-

Agonist Mode: Treat the cells with the different concentrations of BDE-126. Include a positive control (e.g., triiodothyronine, T3) and a vehicle control (e.g., DMSO).

-

Antagonist Mode: Co-treat the cells with a fixed concentration of T3 and the different concentrations of BDE-126.

-

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for gene expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis:

-

Agonist Mode: Plot the luciferase activity against the concentration of BDE-126 to determine if it activates the TR.

-

Antagonist Mode: Plot the luciferase activity against the concentration of BDE-126 to determine if it inhibits the T3-induced activation of the TR.

-

Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

References

-

3,3',4,4',5-Pentabromodiphenyl ether | C12H5Br5O | CID 15509896 - PubChem. (URL: [Link])

-

Substance Information - ECHA. (URL: [Link])

-

Ullmann condensation - Wikipedia. (URL: [Link])

-

Guidance for measuring and evaluating biomagnification factors and trophic magnification factors of difficult substances: application to decabromodiphenylethane - PMC. (URL: [Link])

-

Bioaccumulation of PCBs and PBDEs in Fish from a Tropical Lake Chapala, Mexico - PMC. (URL: [Link])

-

Polybrominated diphenyl ethers in the environmental systems: a review - PMC - NIH. (URL: [Link])

-

Substance Information - ECHA. (URL: [Link])

-

Bioaccumulation in fish | Pesticide Registration Toolkit. (URL: [Link])

-

Review of EPA's Integrated Risk Information System (IRIS) Process 2014. (URL: [Link])

-

Substance Information - ECHA. (URL: [Link])

-

oral ld50 values: Topics by Science.gov. (URL: [Link])

-

Appendix I. Fish Bioaccumulation Factors - OEHHA - CA.gov. (URL: [Link])

-

Sub-Chronic and Chronic Toxicity Studies - Charles River Laboratories. (URL: [Link])

-

Exposure Assessment Tools by Media - Aquatic Biota | US EPA. (URL: [Link])

-

Pentabromodiphenyl ether - Wikipedia. (URL: [Link])

-

BDE 126 CAS:366791-32-4 - CPAChem. (URL: [Link])

-

Toxicity studies: Chronic for nonclinical research. (URL: [Link])

-

Comparison of BMD with NOAEL and LOAEL values derived from subchronic toxicity studies. (URL: [Link])

-

Comparison of BMD with NOAEL and LOAEL values derived from subchronic toxicity studies - PubMed. (URL: [Link])

-

Toxicokinetics and Metabolism: Understanding the Fate of Toxins in Biological Systems. (URL: [Link])

-

Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories - EPA. (URL: [Link])

-

Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed. (URL: [Link])

-

2.6.6.2.5: NOAEL and LOAEL - Biology LibreTexts. (URL: [Link])

-

Journal of Ecology and Toxicology - Biomagnification in Aquatic Food Chains: Implications for Ecosystem Health - Omics. (URL: [Link])

-

Ullmann Reaction - BYJU'S. (URL: [Link])

-

Step 2.3 Evaluating Exposures for Possible Health Effects: Focus of Literature Review | ATSDR - CDC Archive. (URL: [Link])

-

Pollution Status and Human Exposure of Decabromodiphenyl Ether (BDE-209) in China - PMC. (URL: [Link])

-

Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (URL: [Link])

-

Developmental toxicity and mechanism of polychlorinated biphenyls 126 and nano-polystyrene combined exposure to zebrafish larvae - PubMed. (URL: [Link])

-

oral ld50 values: Topics by Science.gov. (URL: [Link])

-

Characterizing the LD 50 data set. The curated rat acute oral systemic... - ResearchGate. (URL: [Link])

-

Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay | Request PDF - ResearchGate. (URL: [Link])

-

Nonclinical Drug Development Guide: Acute, Subacute, Subchronic, And Chronic General Toxicity Studies - Featured Stories - News - PRISYS Biotech. (URL: [Link])

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

-

Pre-registered substances - ECHA. (URL: [Link])

-

Commercial ACD/Labs model for acute toxicity (LD50) in rats, oral administration - DTU. (URL: [Link])

-

The prediction of acute toxicity (LD50) for organophosphorus-based chemical warfare agents (V-series) using toxicology in silico methods | springermedizin.de. (URL: [Link])

-

Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate - PubMed. (URL: [Link])

-

Sample Preparation Guidelines for GC-MS. (URL: [Link])

-

The Photodegradation of Polybrominated Diphenyl Ethers (PBDEs) in Various Environmental Matrices: Kinetics and Mechanisms | Request PDF - ResearchGate. (URL: [Link])

-

Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products - MDPI. (URL: [Link])

-

Study of the Photodegradation of PBDEs in Water by UV-LED Technology - PMC. (URL: [Link])

-

GC-MS sample preparation and column choice guide | SCION Instruments. (URL: [Link])

-

Developmental toxicity of PCB 126 (3,3',4,4',5-pentachlorobiphenyl) in nestling American kestrels (Falco sparverius) - PubMed. (URL: [Link])

-

A Multiwell-Based Assay for Screening Thyroid Hormone Signaling Disruptors Using thibz Expression as a Sensitive Endpoint in Xenopus laevis - PMC. (URL: [Link])

-

A Novel Transgenic Model to Study Thyroid Axis Activity in Early Life Stage Medaka. (URL: [Link])

-

Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil - E3S Web of Conferences. (URL: [Link])

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Integrated Risk Information System | US EPA [epa.gov]

- 3. Integrated Risk Information System (IRIS) | ACC [americanchemistry.com]

- 4. BDE 126 CAS:366791-32-4 [cpachem.com]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. congress.gov [congress.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. waterboards.ca.gov [waterboards.ca.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]

- 11. mdpi.com [mdpi.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Guidance for measuring and evaluating biomagnification factors and trophic magnification factors of difficult substances: application to decabromodiphenylethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Developmental toxicity and mechanism of polychlorinated biphenyls 126 and nano-polystyrene combined exposure to zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dash.harvard.edu [dash.harvard.edu]

- 17. psecommunity.org [psecommunity.org]

- 18. Registered substances information - ECHA [echa.europa.eu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ECHA CHEM [chem.echa.europa.eu]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Study of the Photodegradation of PBDEs in Water by UV-LED Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. e3s-conferences.org [e3s-conferences.org]

- 27. uoguelph.ca [uoguelph.ca]

- 28. researchgate.net [researchgate.net]

- 29. Guidance for measuring and evaluating biomagnification factors and trophic magnification factors of difficult substances: application to decabromodiphenylethane - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Review of EPA's Integrated Risk Information System (IRIS) Process | The National Academies Press [nationalacademies.org]

- 32. Comparison of points of departure between subchronic and chronic toxicity studies on food additives, food contaminants and natural food constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. qsardb.food.dtu.dk [qsardb.food.dtu.dk]

- 34. dtsc.ca.gov [dtsc.ca.gov]

- 35. oral ld50 values: Topics by Science.gov [science.gov]

- 36. prisysbiotech.com [prisysbiotech.com]

- 37. Integrated risk information system - Wikipedia [en.wikipedia.org]

physical and chemical properties of PBDE congener 126

Technical Whitepaper: Physicochemical Characterization and Analytical Profiling of BDE-126

Executive Summary

BDE-126 (3,3',4,4',5-Pentabromodiphenyl ether) represents a critical data point in the toxicological assessment of brominated flame retardants. Unlike the dominant congeners found in commercial mixtures (e.g., BDE-47, BDE-99), BDE-126 is a non-ortho substituted (coplanar) congener. This structural nuance allows it to assume a planar configuration similar to 2,3,7,8-TCDD (dioxin) and PCB-126, facilitating high-affinity binding to the aryl hydrocarbon receptor (AhR).

This guide provides a definitive technical profile of BDE-126, synthesizing physicochemical constants, retrosynthetic pathways, and validated analytical protocols (GC-HRMS) for researchers in environmental toxicology and drug development.

Section 1: Structural Identity & Molecular Architecture

The toxicity of polybrominated diphenyl ethers (PBDEs) is strictly structure-dependent. BDE-126 is unique because it lacks bromine substitution at the ortho positions (2, 2', 6, 6'). Steric hindrance in ortho-substituted congeners forces the phenyl rings into a perpendicular arrangement. In contrast, BDE-126 can rotate to a near-planar geometry, mimicking the molecular footprint of dioxins.

Table 1: Chemical Identity

| Parameter | Specification |

| IUPAC Name | 3,3',4,4',5-Pentabromodiphenyl ether |

| Common Name | BDE-126 |

| CAS Registry Number | 366791-32-4 |

| Molecular Formula | C₁₂H₅Br₅O |

| Molecular Weight | 564.69 g/mol |

| SMILES | C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br |

| Structural Class | Coplanar / Mono-ortho-free / Dioxin-like PBDE |

Section 2: Physicochemical Properties (The Data Core)

The environmental behavior of BDE-126 is governed by its high lipophilicity and extremely low water solubility. These properties dictate its partitioning into organic carbon in soil and lipids in biological systems.

Table 2: Physicochemical Constants

| Property | Value / Range | Technical Context |

| Physical State | Solid (Crystalline) | Pure congener; commercial mixtures are viscous liquids. |

| Melting Point | > 85°C (Predicted) | High symmetry increases lattice energy compared to ortho-analogs. |

| Boiling Point | > 300°C | Decomposes prior to boiling at atmospheric pressure. |

| Vapor Pressure | ~ 7.3 × 10⁻⁵ Pa (25°C) | Extremely low volatility; exists primarily in the particulate phase in air. |

| Water Solubility | < 0.5 µg/L (Est.)[1][2][3][4] | Virtually insoluble; hydrophobic partitioning dominates. |

| Log Kow | 6.5 – 7.0 | High bioaccumulation potential (Lipophilic). |

| Henry's Law Const. | ~ 0.60 Pa[5]·m³/mol | Indicates slow volatilization from water bodies. |

Section 3: Chemical Reactivity & Synthesis

Retrosynthetic Logic

Synthesis of specific PBDE congeners requires precise control over bromine placement, typically achieved via Ullmann ether synthesis . For BDE-126, the coupling partners are chosen to prevent scrambling of the bromine positions.

Mechanism: The reaction involves a nucleophilic aromatic substitution catalyzed by copper, coupling a brominated phenol with a brominated benzene derivative (often an iodobenzene for higher reactivity).

DOT Diagram 1: Retrosynthetic Pathway for BDE-126

Figure 1: Retrosynthetic logic for BDE-126 via Ullmann coupling. The use of an iodo-leaving group on the benzene ring enhances regioselectivity.

Stability Profiles

-

Photolytic Degradation: BDE-126 is susceptible to rapid debromination under UV light. The loss of bromine atoms typically occurs at the meta or para positions, eventually yielding lower brominated congeners (e.g., BDE-77) which may also be toxic.

-

Thermal Stability: Stable up to ~300°C. Above this, radical cleavage of the ether bond can lead to the formation of polybrominated dibenzofurans (PBDFs), which are significantly more toxic.

Section 4: Analytical Methodologies

Accurate quantification of BDE-126 requires separation from co-eluting congeners (like BDE-99 or BDE-100) which are often present at much higher concentrations in environmental samples. Isotope Dilution High-Resolution Mass Spectrometry (GC-HRMS) is the gold standard (e.g., EPA Method 1614).

Validated Protocol: GC-HRMS

-

Extraction: Soxhlet extraction (sediment/tissue) with dichloromethane (DCM) or hexane.

-

Spiking: Add ¹³C₁₂-labeled BDE-126 internal standard prior to extraction to correct for recovery losses.

-

Cleanup (Crucial):

-

Acid/Base Silica: Removes lipids and labile interferences.

-

Alumina Column: Separates PBDEs from non-polar organochlorines.

-

Carbon Column (Optional): Specifically isolates coplanar compounds (like BDE-126) from bulk ortho-substituted PBDEs.

-

-

Instrumental Analysis:

-

Column: DB-5ms or DB-XLB (30m or 60m).

-

Detection: Selected Ion Monitoring (SIM) of molecular ions (M+) and fragment ions (M-2Br)+.

-

DOT Diagram 2: Analytical Workflow (EPA 1614 Adapted)

Figure 2: Analytical workflow emphasizing the isolation of the planar fraction to ensure accurate detection of trace BDE-126.

Section 5: Toxicological Context

BDE-126 is a potent AhR Agonist . While less potent than TCDD or PCB-126, it is significantly more active than the abundant BDE-47.

-

Mechanism: BDE-126 diffuses across the cell membrane, binds to the cytosolic AhR, displacing heat shock proteins (HSP90). The complex translocates to the nucleus, dimerizes with ARNT, and binds to Dioxin Response Elements (DRE) on DNA.

-

Relative Potency (REP): Studies suggest an REP of approximately 0.0024 (relative to TCDD = 1). This is orders of magnitude higher than ortho-substituted PBDEs (often < 0.000001).

DOT Diagram 3: AhR Signaling Pathway

Figure 3: Mechanism of Action. BDE-126 activates the AhR pathway, leading to the expression of CYP1A1 and associated toxicological effects.

References

-

Cambridge Isotope Laboratories. (2025). 3,3′,4,4′,5-PentaBDE (BDE-126) Standards and Physical Properties. Retrieved from

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Retrieved from

-

Chen, G., & Bunce, N. J. (2003). Interaction of polybrominated diphenyl ethers with the aryl hydrocarbon receptor. Environmental Toxicology and Chemistry. Retrieved from

-

U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. Retrieved from

-

Wellington Laboratories. (2020).[6][7][8] Reference Standards for Environmental Contaminants: PBDE Synthesis and Certification. Retrieved from

Sources

synthesis and purification of 3,3',4,4',5-Pentabromodiphenyl ether

An In-Depth Technical Guide to the Synthesis and Purification of 3,3',4,4',5-Pentabromodiphenyl Ether (BDE-126)

Abstract

This guide provides a comprehensive, technically-grounded methodology for the laboratory-scale synthesis and subsequent high-purity isolation of 3,3',4,4',5-Pentabromodiphenyl ether (PBDE congener BDE-126). As individual PBDE congeners are critical for toxicological research and environmental monitoring, access to pure analytical standards is paramount. This document moves beyond a simple recitation of steps, delving into the chemical rationale behind the chosen procedures. We will detail a robust synthesis strategy based on the Ullmann condensation, followed by a multi-step purification workflow involving liquid-liquid extraction, column chromatography, and recrystallization. Each stage is designed as a self-validating module, incorporating analytical checkpoints to ensure the final product meets the stringent purity requirements of research and drug development professionals.

Introduction: The Need for Congener-Specific Standards

Polybrominated diphenyl ethers (PBDEs) are a class of persistent organic pollutants (POPs) formerly used as flame retardants in a vast array of consumer and industrial products.[1][2] The term "PBDE" encompasses 209 distinct congeners, each with a unique bromine substitution pattern and, consequently, a unique toxicological and environmental profile.[3] 3,3',4,4',5-Pentabromodiphenyl ether, designated as BDE-126, is a key congener of interest. To accurately assess its environmental fate, bioaccumulation, and potential health risks, researchers require access to highly purified, single-congener analytical standards.[4]

This guide outlines a complete workflow for producing BDE-126, beginning with its chemical synthesis and culminating in its purification to an analytical grade. The chosen synthetic pathway is the Ullmann condensation , a classic and reliable copper-catalyzed method for forming the diaryl ether bond.[5][6] The subsequent purification protocol is designed to systematically remove unreacted starting materials, catalyst residues, and any isomeric byproducts, which is critical for obtaining a certifiable standard.

Physicochemical Properties of BDE-126

A summary of key identifiers and properties for the target compound is presented below.

| Property | Value | Source |

| IUPAC Name | 1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene | [7] |

| Common Name | 3,3',4,4',5-Pentabromodiphenyl ether (BDE-126) | [7] |

| CAS Number | 366791-32-4 | [4][7][8] |

| Molecular Formula | C₁₂H₅Br₅O | [7] |

| Molecular Weight | 564.7 g/mol | [7] |

Synthesis of BDE-126 via Ullmann Condensation

Principle and Rationale

The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution reaction ideal for constructing the C-O-C ether linkage between two aryl groups.[5][6] The reaction typically involves coupling an aryl halide with a phenol in the presence of a base and a copper catalyst, often at elevated temperatures.[9]

For the synthesis of the asymmetrically substituted BDE-126, we propose the coupling of 3,4-Dibromophenol with 1,2,3-Tribromobenzene . This specific pairing is strategic:

-

Nucleophile: The phenoxide, generated in situ from 3,4-dibromophenol and a base, serves as the nucleophile.

-

Electrophile: 1,2,3-Tribromobenzene acts as the aryl halide electrophile. Aryl iodides and bromides are generally more reactive in Ullmann couplings than chlorides.[10]

-

Catalyst: A copper(I) salt, such as CuI, is a common and effective catalyst for this transformation.

-

Solvent: A high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is required to facilitate the reaction, which often demands high temperatures.[5]

Synthesis Workflow Diagram

Sources

- 1. healthandenvironment.org [healthandenvironment.org]

- 2. gov.uk [gov.uk]

- 3. epa.gov [epa.gov]

- 4. isotope.com [isotope.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. 3,3',4,4',5-Pentabromodiphenyl ether | C12H5Br5O | CID 15509896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accustandard.com [accustandard.com]

- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 10. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [cambridge.org]

The Toxicological Profile of 3,3',4,4',5-Pentabromodiphenyl Ether (BDE-99): An In-Depth Technical Guide

Introduction

3,3',4,4',5-Pentabromodiphenyl ether, commonly known as BDE-99, is a prominent congener of the polybrominated diphenyl ether (PBDE) class of flame retardants. Historically incorporated into a wide array of consumer and commercial products to inhibit fire ignition and spread, BDE-99 has become a ubiquitous environmental contaminant. Its persistence, bioaccumulative nature, and potential for long-range transport have led to widespread human and wildlife exposure. This technical guide provides a comprehensive overview of the toxicological profile of BDE-99, synthesizing current scientific understanding of its chemical properties, toxicokinetics, and adverse health effects. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its neurotoxicity, endocrine-disrupting capabilities, and carcinogenic potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of BDE-99 is fundamental to comprehending its environmental fate, bioavailability, and toxicological behavior. These properties dictate its partitioning in various environmental compartments and its propensity for bioaccumulation in lipid-rich tissues.

| Property | Value | Source |

| CAS Number | 60348-60-9 | [1] |

| Molecular Formula | C₁₂H₅Br₅O | [2] |

| Molecular Weight | 564.7 g/mol | [2] |

| Appearance | Amber solid | [3] |

| Water Solubility | Insoluble (<0.1 g/100 mL at 20.5 °C) | [3] |

| Density | 2.25-2.28 g/cm³ | [3] |

| Vapor Pressure | 3.50 x 10⁻⁷ mm Hg at 25 °C | |

| Log Kow (Octanol-Water Partition Coefficient) | 6.9 | [2] |

Toxicokinetics: The Journey of BDE-99 in the Body

The toxicokinetics of BDE-99—its absorption, distribution, metabolism, and excretion (ADME)—are critical to understanding its target organ toxicity and persistence within biological systems.

Absorption

While direct human absorption studies are limited, measurements of BDE-99 in human tissues confirm its uptake from the environment.[4] Animal studies provide more quantitative insights, with oral absorption in rats estimated to be between 60% and 90%.[4]

Distribution

Following absorption, BDE-99, being highly lipophilic, primarily distributes to and accumulates in adipose tissue.[4] It is also found in other tissues, including the liver, muscle, and skin. A significant concern is its ability to cross the placental barrier, leading to fetal exposure, and its excretion in breast milk, posing a risk to nursing infants.

Metabolism

The metabolism of BDE-99 is a critical determinant of its toxicity. It can undergo biotransformation in the liver, primarily through oxidative processes mediated by cytochrome P450 enzymes. This can lead to the formation of hydroxylated and other metabolites.[5] Some of these metabolites may exhibit greater biological activity and toxicity than the parent compound.

Excretion

The elimination of BDE-99 and its metabolites occurs predominantly through the feces, with a smaller fraction excreted in the urine.[4] The high lipophilicity of BDE-99 contributes to its long biological half-life, leading to its persistence in the body.

Caption: A simplified workflow of the absorption, distribution, metabolism, and excretion (ADME) of BDE-99 in the body.

Neurotoxicity: A Silent Threat to the Developing Brain

A substantial body of evidence from animal studies indicates that BDE-99 is a developmental neurotoxicant.[6][7] Exposure during critical windows of brain development can lead to long-lasting and potentially irreversible adverse effects on neurological function.

Mechanisms of Neurotoxicity

The neurotoxic effects of BDE-99 are multifaceted and involve several interconnected mechanisms:

-

Disruption of Thyroid Hormone Homeostasis: BDE-99 can interfere with the production, transport, and action of thyroid hormones, which are essential for normal brain development.[8] This disruption is a key indirect mechanism of its neurotoxicity.

-

Oxidative Stress: BDE-99 has been shown to induce the production of reactive oxygen species (ROS) in the brain, leading to oxidative damage to neurons and other brain cells.[1][9]

-

Alterations in Neurotransmitter Systems: BDE-99 can affect various neurotransmitter systems, including the cholinergic, dopaminergic, and glutamatergic systems, which are crucial for learning, memory, and motor function.[8]

-

Effects on Neuronal Development: In vitro studies have demonstrated that BDE-99 can impair neuronal differentiation and migration, fundamental processes in the formation of the central nervous system.[10][11]

Caption: Key mechanisms through which BDE-99 exerts its neurotoxic effects, leading to adverse neurological outcomes.

Experimental Protocols for Neurotoxicity Assessment

The evaluation of BDE-99's neurotoxicity often employs a combination of in vivo and in vitro models.

In Vivo Neurotoxicity Testing in Rodents:

A common experimental design involves the exposure of rodents (rats or mice) to BDE-99 during critical developmental periods, such as gestation and lactation, followed by a battery of behavioral and neurochemical assessments in the offspring.

-

Dosing: BDE-99 is typically administered to pregnant or lactating dams via oral gavage. Doses are selected to span a range from environmentally relevant levels to those expected to produce overt toxicity.

-

Behavioral Assessments:

-

Neurochemical Analysis: Post-mortem analysis of brain tissue can be conducted to measure levels of neurotransmitters and their metabolites, markers of oxidative stress, and the expression of genes and proteins involved in neuronal function.

In Vitro Neurotoxicity Assays:

Cell-based assays provide a valuable tool for investigating the direct effects of BDE-99 on neuronal cells and for elucidating specific mechanisms of toxicity.

-

Cell Models: Primary neuronal cultures, neural stem cells, or human astrocytoma cell lines are commonly used.[13][14]

-

Endpoints:

Endocrine-Disrupting Effects: A Hormonal Imbalance

BDE-99 is recognized as an endocrine-disrupting chemical (EDC), meaning it can interfere with the body's hormonal systems.[15] Its primary endocrine-disrupting effects are on the thyroid and reproductive systems.

Thyroid System Disruption

BDE-99's structural similarity to thyroid hormones allows it to interfere with the hypothalamic-pituitary-thyroid (HPT) axis. The mechanisms of thyroid disruption include:

-

Inhibition of Thyroid Hormone Synthesis: BDE-99 can interfere with the enzymes involved in the production of thyroid hormones.

-

Binding to Thyroid Hormone Transport Proteins: BDE-99 and its metabolites can compete with thyroid hormones for binding to transport proteins in the blood, such as transthyretin (TTR), thereby reducing the amount of free, biologically active hormone.

-

Interaction with Thyroid Hormone Receptors: There is evidence that BDE-99 and its metabolites can interact with thyroid hormone receptors, potentially leading to altered gene expression in target tissues.

Reproductive System Effects

Emerging evidence suggests that BDE-99 can also impact the reproductive system. Studies in rodents have shown that developmental exposure to BDE-99 can lead to alterations in sexual development and reproductive function in both males and females.[15]

Experimental Protocols for Endocrine Disruption Assessment

The assessment of endocrine-disrupting properties of chemicals like BDE-99 often follows the tiered testing framework established by the Organisation for Economic Co-operation and Development (OECD).[6][8][16]

OECD Conceptual Framework for Testing and Assessment of Endocrine Disrupters:

This framework comprises five levels, moving from existing data and in silico models to in vitro assays and finally to in vivo assays in mammals and non-mammalian species.

-

Level 2: In Vitro Assays: These assays are designed to identify potential mechanisms of endocrine disruption, such as receptor binding or steroidogenesis inhibition.

-

Level 3 & 4: In Vivo Assays: These studies in animal models (e.g., rodents) assess the effects on endocrine-relevant endpoints, such as changes in hormone levels, reproductive organ weights, and developmental milestones.[16]

-

Level 5: In Vivo Assays providing more comprehensive data on effects on the endocrine system.

Specific Assays for Thyroid Disruption:

There is a growing focus on developing and validating specific assays to assess thyroid hormone system disruption.[17][18] These include in vitro assays to measure interference with thyroid hormone synthesis, transport, and receptor binding, as well as in vivo studies that include detailed analysis of the HPT axis.

Carcinogenicity: Unraveling the Evidence

The carcinogenic potential of BDE-99 is an area of ongoing investigation. Currently, there is a lack of direct evidence from human studies.

Evidence from Animal Studies

Chronic toxicity and carcinogenicity studies specifically on BDE-99 are limited.[4] However, studies on commercial PBDE mixtures containing BDE-99 have provided some evidence of carcinogenicity in rodents.

Classifications by Regulatory Agencies

-

U.S. Environmental Protection Agency (EPA): The EPA has classified BDE-99 as having "inadequate information to assess carcinogenic potential."[4]

-

International Agency for Research on Cancer (IARC): IARC has not specifically classified BDE-99. However, PBDEs as a group are classified as Group 3, "not classifiable as to its carcinogenicity to humans."

Quantitative Toxicological Data

The following table summarizes key quantitative toxicological data for BDE-99 from various studies. These values, such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), are crucial for risk assessment.

| Endpoint | Species | Exposure Route & Duration | NOAEL | LOAEL | Source |

| Neurotoxicity (Locomotor Activity) | Rat (offspring) | Single oral dose to dam on GD 6 | - | 0.06 mg/kg bw | [5] |

| Neurotoxicity (Locomotor Activity) | Mouse (offspring) | Single oral dose on PND 10 | - | 0.8 mg/kg bw | [5] |

| Endocrine Disruption (Reduced T4) | Rat (dam) | Daily oral gavage | - | 0.06 mg/kg bw/day | [5] |

| Endocrine Disruption (Reduced T4) | Rat (offspring) | Daily oral gavage | - | 0.3 mg/kg bw/day | [5] |

| Reproductive Effects (Impaired Spermatogenesis) | Rat (male offspring) | Pre- and postnatal exposure | - | 60 µg/kg bw | [19] |

Conclusion

The toxicological profile of 3,3',4,4',5-pentabromodiphenyl ether (BDE-99) reveals a compound of significant concern to human health, particularly for developing organisms. Its persistence and bioaccumulative properties ensure its continued presence in the environment and in human tissues. The robust evidence for its developmental neurotoxicity and endocrine-disrupting capabilities, especially its interference with the thyroid hormone system, underscores the potential for long-term adverse health outcomes. While the carcinogenic potential of BDE-99 remains to be fully elucidated, the available data warrant a precautionary approach. Continued research into the mechanisms of BDE-99 toxicity, particularly at environmentally relevant exposure levels, is crucial for refining risk assessments and informing public health policies aimed at mitigating the impact of this pervasive environmental contaminant.

References

-

Charles River. (2018, July 18). New OECD Rules for Endocrine Disruptors. Retrieved from [Link]

-

PharmaRegulatory.in. (2025, December 18). OECD Guidance on Endocrine Disruptor Testing and Evaluation. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (n.d.). Endocrine disrupters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15509896, 3,3',4,4',5-Pentabromodiphenyl ether. Retrieved from [Link]

- Madia, F., Giordano, G., Fattori, V., Vitalone, A., Branchi, I., & Costa, L. G. (2004). Differential in vitro neurotoxicity of the flame retardant PBDE-99 and of the PCB Aroclor 1254 in human astrocytoma cells. Toxicology Letters, 154(1-2), 11-21.

- Alm, H., Scholz, B., Fischer, C., Kultima, K., Viberg, H., Eriksson, P., ... & Dencker, L. (2010). In Vitro Neurotoxicity of PBDE-99: Immediate and Concentration-Dependent Effects on Protein Expression in Cerebral Cortex Cells. Journal of Proteome Research, 9(3), 1226–1235.

- Schreiber, T., Gassmann, K., Götz, C., Hübenthal, U., Moors, M., Krause, G., ... & Fritsche, E. (2010). Polybrominated diphenyl ethers induce developmental neurotoxicity in a human in vitro model: evidence for endocrine disruption. Environmental Health Perspectives, 118(4), 572–578.

- Bellés, M., Alonso, V., Linares, V., & Domingo, J. L. (2010). Behavioral effects and oxidative status in brain regions of adult rats exposed to BDE-99. Toxicology Letters, 194(1-2), 1-7.

- Costa, L. G., & Giordano, G. (2007). Developmental neurotoxicity of polybrominated diphenyl ether (PBDE) flame retardants. Neurotoxicology, 28(6), 1047-1067.

- Gilbert, M. E., & Zoeller, R. T. (2020). Evaluating Chemicals for Thyroid Disruption: Opportunities and Challenges with in Vitro Testing and Adverse Outcome Pathway Approaches. Environmental Health Perspectives, 128(3), 035001.

- Alm, H., Scholz, B., Fischer, C., Kultima, K., Viberg, H., Eriksson, P., ... & Dencker, L. (2010). In Vitro Neurotoxicity of PBDE-99: Immediate and Concentration-Dependent Effects on Protein Expression in Cerebral Cortex Cells. Diva-Portal.org.

- Alm, H., Scholz, B., Fischer, C., Kultima, K., Viberg, H., Eriksson, P., ... & Dencker, L. (2009). In Vitro Neurotoxicity of PBDE-99: Immediate and Concentration-Dependent Effects on Protein Expression in Cerebral Cortex Cells. Journal of Proteome Research, 9(3), 1226–1235.

- Legler, J., van der Ven, L., & van den Berg, M. (2020). Removing Critical Gaps in Chemical Test Methods by Developing New Assays for the Identification of Thyroid Hormone System-Disrupting Chemicals—The ATHENA Project. International Journal of Molecular Sciences, 21(9), 3128.

- Schreiber, T., Gassmann, K., Götz, C., Hübenthal, U., Moors, M., Krause, G., ... & Fritsche, E. (2010). Polybrominated diphenyl ethers induce developmental neurotoxicity in a human in vitro model: evidence for endocrine disruption. Environmental Health Perspectives, 118(4), 572-578.

-

Partnership for the Assessment of Risk from Chemicals (PARC). (n.d.). Improving testing methods for thyroid hormone disrupting chemicals. Retrieved from [Link]

-

Committee on Toxicity. (2023, July 20). EFSA consultation on update of the risk assessment of polybrominated diphenyl ethers (PBDEs) in food. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2008). Toxicological Review of 2,2',4,4',5-Pentabromodiphenyl Ether (BDE-99). Retrieved from [Link]

- Lilienthal, H., Hack, A., Roth-Härer, A., Grande, S. W., & Talsness, C. E. (2006). Endocrine Disruption and Flame-Retardant Chemicals: PBDE-99 Effects on Rat Sexual Development. Environmental Health Perspectives, 114(S-1), 148-152.

-

Wikipedia. (n.d.). Pentabromodiphenyl ether. Retrieved from [Link]

- Lam, J., Koustas, E., & Sutton, P. (2017). Polybrominated diphenyl ether (PBDE) neurotoxicity: a systematic review and meta-analysis of animal evidence. Environmental Health, 16(1), 1-19.

- Bellés, M., Alonso, V., Linares, V., & Domingo, J. L. (2010). Behavioral effects and oxidative status in brain regions of adult rats exposed to BDE-99. Toxicology Letters, 194(1-2), 1-7.

- Dufault, C., Sourial, M., & Viger, R. (2011). Neurobehavioral and physiological effects of low doses of polybrominated diphenyl ether (PBDE)

-

U.S. Environmental Protection Agency. (2008). Toxicological Review of 2,2',4,4',5-Pentabromodiphenyl Ether (BDE-99). Retrieved from [Link]

-

Wikipedia. (n.d.). Pentabromodiphenyl ether. Retrieved from [Link]

- Schreiber, T., Gassmann, K., Götz, C., Hübenthal, U., Moors, M., Krause, G., ... & Fritsche, E. (2010). Polybrominated diphenyl ethers induce developmental neurotoxicity in a human in vitro model: evidence for endocrine disruption. Environmental Health Perspectives, 118(4), 572–578.

- Talsness, C. E., Kuriyama, S. N., & Chahoud, I. (2005). Developmental Exposure to Low-Dose PBDE-99: Effects on Male Fertility and Neurobehavior in Rat Offspring. Environmental Health Perspectives, 113(2), 149-154.

Sources

- 1. Behavioral effects and oxidative status in brain regions of adult rats exposed to BDE-99 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,3',4,4',5-Pentabromodiphenyl ether | C12H5Br5O | CID 15509896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentabromodiphenyl ether CAS#: 32534-81-9 [m.chemicalbook.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. cot.food.gov.uk [cot.food.gov.uk]

- 6. OECD Guidance on Endocrine Disruptor Testing and Evaluation – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 7. DEVELOPMENTAL NEUROTOXICITY OF POLYBROMINATED DIPHENYL ETHER (PBDE) FLAME RETARDANTS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies [mdpi.com]

- 10. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]

- 11. Polybrominated diphenyl ethers induce developmental neurotoxicity in a human in vitro model: evidence for endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurobehavioral and physiological effects of low doses of polybrominated diphenyl ether (PBDE)-99 in male adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential in vitro neurotoxicity of the flame retardant PBDE-99 and of the PCB Aroclor 1254 in human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Neurotoxicity of PBDE-99 : Immediate and Concentration-Dependent Effects on Protein Expression in Cerebral Cortex Cells [diva-portal.org]

- 15. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 16. criver.com [criver.com]

- 17. Evaluating Chemicals for Thyroid Disruption: Opportunities and Challenges with in Vitro Testing and Adverse Outcome Pathway Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New approach methods to improve human health risk assessment of thyroid hormone system disruption–a PARC project - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Technical Guide: Bioaccumulation and Biomagnification of BDE-126 in Ecosystems

This guide provides an in-depth technical analysis of BDE-126 (3,3',4,4',5-pentabromodiphenyl ether) , a specific coplanar congener of polybrominated diphenyl ethers (PBDEs).

While less abundant in commercial mixtures than ortho-substituted congeners (e.g., BDE-47, BDE-99), BDE-126 is critical in toxicological assessments due to its dioxin-like potency and its formation as a metabolic debromination product of higher-brominated ethers (like BDE-209).

Audience: Toxicologists, Environmental Chemists, and Drug Development Scientists. Focus: Physicochemical drivers, ADME-T mechanisms, and Ecological Risk Assessment.

Executive Summary: The "Stealth" Toxicant

BDE-126 represents a unique class of environmental contaminants: Coplanar PBDEs . Unlike the dominant components of commercial flame retardants, BDE-126 possesses a flat, rigid structure that allows it to mimic 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).

For researchers in drug development and toxicology, BDE-126 serves as a potent case study in Structure-Activity Relationships (SAR) . Its bioaccumulation is not merely a function of lipophilicity (Log Kow) but is heavily modulated by specific receptor binding (AhR) and metabolic resistance.

Key Technical Takeaways:

-

Origin: Primarily a breakdown product (photolytic and metabolic debromination) of Deca-BDE (BDE-209).

-

Mechanism: High affinity for the Aryl hydrocarbon Receptor (AhR), leading to dioxin-like toxicity.

-

Fate: High biomagnification potential due to resistance to standard metabolic clearance pathways in lower trophic levels.

Physicochemical Profile & Structural Biology

To understand the behavior of BDE-126, one must analyze its molecular geometry. Most PBDEs have ortho-bromine substitutions that force the two phenyl rings to twist perpendicular to each other, preventing them from fitting into the AhR binding pocket. BDE-126, lacking ortho-bromines, assumes a coplanar conformation .

Table 1: Physicochemical Properties of BDE-126

| Property | Value / Description | Relevance to Bioaccumulation |

| Molecular Formula | C12H5Br5O | High molecular weight limits passive diffusion across some membranes. |

| Log Kow | ~6.8 – 7.2 (Estimated) | Super-hydrophobic. Drives partitioning into lipid-rich tissues (adipose, liver). |

| Water Solubility | < 1 µg/L (Extremely low) | Favors adsorption to organic carbon in sediment and uptake via diet over water. |

| Planarity | Coplanar (Non-ortho) | Allows intercalation into DNA and binding to the AhR cytosolic receptor. |

| Henry’s Law Constant | Low | Low volatility; partitions from air to soil/water/biota. |

Mechanisms of Bioaccumulation (Uptake & Distribution)

Bioaccumulation of BDE-126 is driven by its high octanol-water partition coefficient (Kow), but its Toxicokinetics (TK) differ from non-coplanar congeners.

Uptake Kinetics

-

Respiratory Uptake: In aquatic organisms, uptake via gills is limited by the molecule's steric bulk and low water solubility.

-

Dietary Uptake (Dominant): The primary route of exposure is ingestion (sediment-to-benthos, prey-to-predator). The Dietary Absorption Efficiency (Ediet) is typically 40–50%, lower than less brominated congeners (like BDE-47) due to the "molecular sieve" effect in the gut epithelium.

Tissue Distribution (The "Lipid Trap")

Once absorbed, BDE-126 follows a lipid-dependent distribution. However, unlike inert lipophiles, it shows specific retention in the liver .

-

Mechanism: Hepatic sequestration is driven by binding to CYP1A enzymes (induced by the chemical itself via AhR). This is known as inducible sequestration , a phenomenon also observed with dioxins.

Visualization: The Bioaccumulation Pathway

Figure 1: Toxicokinetic pathway of BDE-126 showing the dual-sink mechanism (Liver sequestration via CYP1A and Adipose storage via lipophilicity).[1]

Biomagnification & Trophic Transfer

Biomagnification is the increase in chemical concentration in an organism relative to its diet. BDE-126 exhibits a Trophic Magnification Factor (TMF) > 1 , indicating it magnifies up the food web.

The Debromination Paradox

While BDE-126 biomagnifies, its concentration is also dynamically influenced by metabolism.

-

Precursor: BDE-209 (Deca-BDE) is metabolically debrominated by fish and microbes.

-

Reaction: BDE-209

BDE-126 + 5 Br-.

-

-

Result: Even if BDE-126 is not present in the initial diet, it can be generated in vivo, leading to "apparent" biomagnification that exceeds theoretical predictions.

Trophic Transfer Metrics

-

Biomagnification Factor (BMF):

(lipid normalized).[2]-

For BDE-126, BMFs are typically 2.0 – 5.0 in aquatic food webs.

-

-

Trophic Magnification Factor (TMF): The slope of log-concentration vs. trophic level.

-

BDE-126 TMF is often comparable to PCB-153, classifying it as a Persistent Organic Pollutant (POP) .

-

Toxicology: The AhR Mechanism (Drug Development Context)

For pharmaceutical scientists, BDE-126 is a "Toxicological Warhead." Its toxicity is receptor-mediated, similar to a drug agonist, but with pathological consequences.

Aryl Hydrocarbon Receptor (AhR) Activation

BDE-126 binds to the AhR with high affinity, though lower than TCDD.

-

Relative Effect Potency (REP):

-

TCDD (Reference): 1.0

-

PCB-126: 0.1

-

BDE-126: ~0.001 – 0.01 (varies by assay/species).

-

-

Significance: While the REP seems low, the environmental concentration of PBDE precursors is high. The total toxic equivalent (TEQ) load can be significant.

Visualization: AhR Signaling Pathway

Figure 2: Mechanism of Action.[1] BDE-126 mimics dioxins by activating the AhR pathway, leading to the induction of CYP enzymes and downstream toxicity.

Experimental Protocols

To study BDE-126 bioaccumulation, standard protocols (e.g., OECD 305) must be modified to account for its super-hydrophobicity and low solubility.

Protocol A: Dietary Bioaccumulation Assay (Fish)

Since aqueous exposure is unreliable for Log Kow > 6, dietary exposure is mandatory.

-

Test Species: Oncorhynchus mykiss (Rainbow trout) or Cyprinus carpio (Carp - for metabolic differences).

-

Feed Preparation:

-

Spike fish food (corn oil vehicle) with BDE-126 to achieve nominal conc. of 10 µg/kg and 100 µg/kg.

-

Control: Corn oil only.

-

Reference: Include PCB-153 as a recalcitrant benchmark.

-

-

Exposure Phase (28-60 days):

-

Feed at 1-2% body weight/day.

-

Daily monitoring of uneaten food (critical for calculating true dose).

-

-

Depuration Phase (28-60 days):

-

Switch to clean food.

-

Sample fish at days 0, 3, 7, 14, 28, 56.

-

-

Analysis:

-

Extract lipids (Soxhlet or pressurized liquid extraction).

-

Cleanup: Acidified silica gel (removes lipids).

-

Quantification: HRGC-HRMS (High-Resolution Gas Chromatography - High-Resolution Mass Spectrometry) using Isotope Dilution (13C-labeled BDE-126 internal standard).

-

Protocol B: In Vitro Debromination Assay

To verify if BDE-126 is being formed from BDE-209.

-

System: Liver microsomes (S9 fraction) from test species.

-

Substrate: Incubate with BDE-209 (1-10 µM).

-

Cofactor: NADPH regenerating system (essential for CYP activity).

-

Timepoints: 0, 15, 30, 60, 120 min.

-

Endpoint: Measure disappearance of BDE-209 and appearance of lower brominated congeners (BDE-126, BDE-154).

References

-

World Health Organization (WHO). (2005). The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Toxicological Sciences. Link

-

Stapleton, H. M., et al. (2006).[3] Debromination of the Flame Retardant Decabromodiphenyl Ether by Juvenile Carp (Cyprinus carpio). Environmental Science & Technology. Link

-

Muir, D. C. G., et al. (2006).[2] Bioaccumulation and Trophic Magnification of PBDEs in an Arctic Marine Food Web. Science of The Total Environment. Link

-

Chen, G., & Bunce, N. J. (2003). Polyhalogenated diphenyl ethers as Ah receptor ligands: a review of structure–activity relationships. Toxicology Reviews.[4] Link

-

U.S. EPA. (2010). Toxicological Review of PBDEs. Integrated Risk Information System (IRIS). Link

Sources

Technical Deep Dive: Historical Utility, Toxicology, and Analysis of Pentabromodiphenyl Ether (PentaBDE)

Executive Summary

Pentabromodiphenyl ether (PentaBDE) represents a critical case study in the intersection of industrial chemistry, environmental persistence, and endocrine toxicology. Historically engineered as a flame retardant for flexible polyurethane foams (FPUF), PentaBDE’s efficacy was driven by its gas-phase radical scavenging mechanism. However, its lipophilicity and resistance to degradation led to global bioaccumulation. This guide analyzes the chemical architecture of commercial PentaBDE mixtures (e.g., DE-71), elucidates the molecular mechanisms of its thyroid-disrupting toxicity, and details the gold-standard analytical protocols (EPA Method 1614A) required for its detection in biological matrices.

Chemical Characterization and Commercial Mixtures

Commercial PentaBDE is not a single compound but a technical mixture of polybrominated diphenyl ether (PBDE) congeners.[1][2] The distinct ratio of these congeners is a "fingerprint" used in environmental forensics to distinguish PentaBDE contamination from Octa- or DecaBDE sources.

Commercial Mixture Composition (DE-71 / Bromkal 70-5DE)

The following table summarizes the congener profile of the most widely used commercial formulation, DE-71.

| Congener | Structure | Substitution Pattern | Approx.[1][3][4] % Weight | Bioaccumulation Potential |

| BDE-47 | Tetra-BDE | 2,2',4,4' | 38 - 42% | High (Rapid uptake, slow elimination) |

| BDE-99 | Penta-BDE | 2,2',4,4',5 | 45 - 49% | Very High (Dominant in sediment/dust) |

| BDE-100 | Penta-BDE | 2,2',4,4',6 | 8 - 13% | High |

| BDE-153 | Hexa-BDE | 2,2',4,4',5,5' | 5 - 8% | High (Recalcitrant to metabolism) |

| BDE-154 | Hexa-BDE | 2,2',4,4',5,6' | 2 - 5% | High |

Technical Insight: The 1:1 ratio of BDE-47 to BDE-99 is characteristic of the technical PentaBDE mixture. In biological samples, this ratio often shifts due to differential metabolism (BDE-99 is metabolized faster than BDE-47 in some species) or debromination.

Mechanism of Action: Radical Scavenging

PentaBDE functions as an additive flame retardant , meaning it is physically mixed into the polymer matrix rather than chemically bonded.[4] Its efficacy relies on the weak carbon-bromine bond, which undergoes homolytic cleavage at temperatures slightly below the decomposition temperature of the polymer (approx. 200–300°C).

The Gas-Phase Radical Trap

Combustion is propagated by high-energy radicals, specifically hydrogen (

-

Release: Thermal decomposition releases bromine radicals (

).[4][6] -

Scavenging:

reacts with the fuel's -

Neutralization:

reacts with the highly reactive

Figure 1: The catalytic radical scavenging cycle of brominated flame retardants in the gas phase.

Toxicology and Metabolic Activation

For drug development professionals, the relevance of PentaBDE lies in its toxicokinetics and its ability to mimic endogenous hormones. The parent compounds are biologically active, but their hydroxylated metabolites (OH-PBDEs) often exhibit significantly higher potency.

Metabolic Bioactivation (Toxification)

PentaBDE congeners are metabolized primarily by the Cytochrome P450 (CYP) enzyme system.[7]

-

Enzymes: CYP2B6 is the primary catalyst in humans, while CYP2A2/3A1 dominate in rodent models.

-

Reaction: Oxidative hydroxylation introduces an -OH group to the phenyl ring.

-

Outcome: Transformation of BDE-47 into 6-OH-BDE-47 . This metabolite is structurally homologous to Thyroxine (T4).

Endocrine Disruption: The Thyroid Axis

PentaBDEs and OH-PBDEs disrupt thyroid homeostasis through three distinct mechanisms:

-

Competitive Binding to Transport Proteins: OH-PBDEs bind to Transthyretin (TTR) with higher affinity than natural T4, displacing the hormone and leading to its rapid renal clearance.

-

Receptor Interaction: Direct agonism/antagonism of the Thyroid Receptor (TR).

-

Metabolic Induction: Upregulation of hepatic UGT enzymes (UDP-glucuronosyltransferase), accelerating T4 excretion.

Figure 2: Metabolic activation of BDE-47 and subsequent disruption of the Thyroid Hormone (TH) transport system.

Analytical Methodology: EPA Method 1614A

Quantifying PentaBDE at trace levels (pg/L or ng/kg) in complex biological matrices requires High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) using Isotope Dilution Quantification.[8][9]

Protocol Overview

Objective: Isolate and quantify specific BDE congeners while eliminating lipid interferences. Standard: US EPA Method 1614A.[8][10]

Step-by-Step Workflow

-

Sample Preparation & Spiking:

-

Homogenize tissue/sediment sample.

-

Crucial Step: Spike with

-labeled BDE surrogates (e.g.,

-

-

Extraction:

-

Solids: Soxhlet extraction with toluene or dichloromethane (DCM) for 16–24 hours.

-

Aqueous: Liquid-liquid extraction.

-

-

Lipid Removal (Cleanup):

-

Lipids co-extract with PBDEs and must be removed to prevent MS source fouling.

-

Primary: Acidified silica gel column (sulfuric acid oxidizes lipids).

-

Secondary: Gel Permeation Chromatography (GPC) for high-lipid samples (e.g., blubber, liver).

-

-

Instrumental Analysis (HRGC/HRMS):

-

Column: Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm).

-

MS Mode: Selected Ion Monitoring (SIM).

-

Resolution:

5,000 (10% valley definition) to resolve isobaric interferences.

-

-

Quantification:

-

Calculate concentration using the Isotope Dilution method:

Where

-

Figure 3: Workflow for EPA Method 1614A, highlighting the critical isotope dilution step for data integrity.

Regulatory Post-Mortem

The phase-out of PentaBDE serves as a regulatory template for persistent organic pollutants (POPs).

-

2004: European Union bans all marketing and use of PentaBDE.[11]

-

2004: Major US manufacturer (Great Lakes Chemical) voluntarily ceases production.

-

2009: Listed under Annex A of the Stockholm Convention, mandating global elimination with specific exemptions for recycling.

-

Current Status: While production has ceased, the "reservoir" of PentaBDE in older furniture and recycled plastics continues to leach into the environment, necessitating ongoing monitoring.

References

-

Stapleton, H. M., et al. (2009). Detection of Organophosphate Flame Retardants in Furniture Foam and Their Metabolites in Human Urine. Environmental Science & Technology.[1][9][12] Link

-

US EPA. (2010).[8][9] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. United States Environmental Protection Agency.[8][9][13] Link[8]

-

Stockholm Convention. (2009). Listing of Commercial Pentabromodiphenyl Ether. United Nations Environment Programme.[11] Link

-

Meerts, I. A., et al. (2000). Potent Competitive Interactions of Some Brominated Flame Retardants and Related Compounds with Human Transthyretin in Vitro. Toxicological Sciences. Link

-